![molecular formula C13H15NO2 B5757367 3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one, also known as MCC-950, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MCC-950 was first identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that plays a critical role in the pathogenesis of various inflammatory diseases.
Mécanisme D'action
3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one inhibits the activation of the NLRP3 inflammasome by targeting the NLRP3 protein directly. It binds to a specific site on the NLRP3 protein, preventing its activation and subsequent production of pro-inflammatory cytokines. This compound has been shown to be highly selective for the NLRP3 inflammasome and does not affect other inflammasomes or immune pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 in vitro and in vivo. This compound has also been shown to reduce the severity of symptoms in animal models of gout, rheumatoid arthritis, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one is its high selectivity for the NLRP3 inflammasome, which makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one of the limitations of this compound is its low aqueous solubility, which can make it difficult to administer in vivo. This can be overcome by using various solubilization techniques such as the use of cyclodextrins or lipid-based formulations.
Orientations Futures
There are several future directions for the study of 3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one. One potential application is in the treatment of inflammatory diseases such as gout, rheumatoid arthritis, and Alzheimer's disease. This compound has also been shown to have potential as a therapeutic agent in various infectious diseases such as influenza and COVID-19. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of more potent and selective NLRP3 inflammasome inhibitors could lead to the development of new treatments for inflammatory diseases.
Méthodes De Synthèse
3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-methylcyclopentanone with 2-methoxyaniline to form the corresponding imine intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as gout, rheumatoid arthritis, and Alzheimer's disease. It has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines such as IL-1β and IL-18. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
3-(2-methoxyanilino)-2-methylcyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-10(7-8-12(9)15)14-11-5-3-4-6-13(11)16-2/h3-6,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAOODYYHKXOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
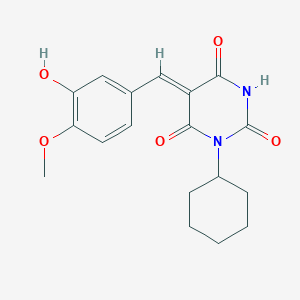
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
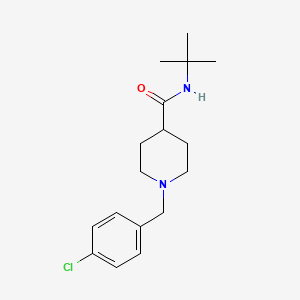
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
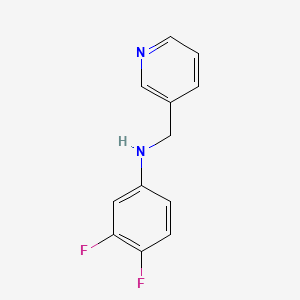
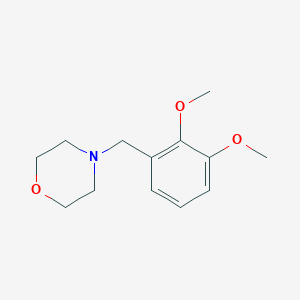
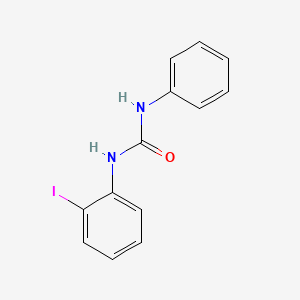
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
